molecular formula C10H7N3S B3033587 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione CAS No. 107400-98-6

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

Cat. No.: B3033587
CAS No.: 107400-98-6
M. Wt: 201.25 g/mol
InChI Key: YMNTVDMKBNZRJH-UHFFFAOYSA-N
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Description

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione (CID 814519) is a chemical compound with the molecular formula C10H7N3S . It belongs to the pyrimido[5,4-b]indole class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures due to their versatility in binding to various biological receptors . The core pyrimido[5,4-b]indole structure is a subject of active research in immunology. Scientific studies have identified derivatives of this scaffold as novel, non-lipid-like small molecules that act as Toll-like Receptor 4 (TLR4) agonists . TLR4 is a key pattern-recognition receptor in the innate immune system, and its agonists are being investigated for potential applications in vaccine adjuvants, cancer, and infectious disease therapeutics . Research indicates that specific structural features, including the thione group, are critical for this immunomodulatory activity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1,5-dihydropyrimido[5,4-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNTVDMKBNZRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253136
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107400-98-6
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107400-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione typically involves the reaction of 3-aminoindole with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidoindole structure. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thione sulfur.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the indole ring system can interact with biological receptors, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Modifications

Pyrimidoindole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Biological Activity/Notes Reference
3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione Fluoro, fluorobenzyl, methoxybenzyl Anti-HBV activity (nanomolar IC₅₀); confirmed via molecular docking and in vitro assays
2-Hydroxy-5-methyl-3-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Hydroxy, methyl, phenyl Potential TLR4 modulation (structure-activity relationship study; no explicit HBV data)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-8-fluoro-5-(2-fluorobenzyl) analog Fluoro, fluorobenzyl, dimethoxyphenylethyl Enhanced lipophilicity and bioavailability inferred from fluorine and methoxy groups
3-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl} analog Piperazinylpropyl, methoxyphenyl Binds ADRA1A with Ki = 2.04 × 10¹⁶ nM; low affinity suggests off-target selectivity issues
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one Chlorophenyl, phenacylsulfanyl Increased lipophilicity; potential kinase inhibition (no specific activity data)
8-Methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Methyl Simplified structure; reduced steric hindrance may improve metabolic stability

Key Findings and Implications

Anti-HBV Activity : The title compound's fluorobenzyl and methoxybenzyl substituents enhance binding to HBV targets, as evidenced by molecular docking studies . In contrast, analogs like the 3,4-dimethoxyphenyl derivative () may prioritize CNS targets due to increased blood-brain barrier penetration .

Substituent Effects: Fluorine: Enhances electronegativity and binding affinity (e.g., title compound vs. non-fluorinated analogs) . Methoxy Groups: Improve solubility but may reduce metabolic stability .

Synthetic Complexity : The title compound’s synthesis requires precise alkylation steps, whereas simpler analogs (e.g., 8-methyl derivative) are more accessible but less potent .

Biological Activity

3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione is a heterocyclic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H7N3SC_{10}H_7N_3S and is characterized by its unique bicyclic structure which contributes to its biological properties. The thione group plays a crucial role in its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrimido[5,4-b]indole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications at various positions on the pyrimido ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrimido[5,4-b]indole Derivatives

CompoundActivityMIC (µg/mL)
Compound AAntibacterial32
Compound BAntifungal16
Compound CAntiviral8

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. A study explored its ability to modulate cytokine production in immune cells. The results indicated that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study:
In a murine model, treatment with this compound resulted in a marked decrease in inflammation markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Toll-like Receptor Modulation : Studies have shown that this compound acts as an agonist for Toll-like receptors (TLRs), particularly TLR4. It stimulates the production of cytokines through NF-κB signaling pathways .
  • Enzyme Inhibition : The thione group is believed to interact with various enzymes, potentially inhibiting their activity and thereby affecting cellular processes such as proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Research has focused on modifying the pyrimido structure to optimize biological activity. For example:

  • Substituents at the C8 position : Aryl substitutions have been shown to enhance TLR4 agonist activity significantly.
  • N5 Substitutions : Short alkyl groups at the N5 position reduce cytotoxicity while maintaining activity against TLRs .

Table 2: SAR Analysis of Pyrimido[5,4-b]indole Derivatives

ModificationBiological ActivityObserved Effect
Phenyl at C8Increased TLR4 AgonismIC50 = 0.5 µM
Methyl at N5Reduced CytotoxicityIC50 = 20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 2
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

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